molecular formula C21H20ClN5O2S B11399227 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11399227
M. Wt: 441.9 g/mol
InChI Key: GURCBNSLDGSTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring by reacting 4-chlorophenyl hydrazine with ethyl acetoacetate under reflux conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with 2-ethoxybenzoyl chloride to form the oxadiazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound can be used as a precursor in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring but lacks the triazole and sulfanyl groups, resulting in different chemical properties and applications.

    4-ethyl-1,2,4-triazole: This compound contains the triazole ring but lacks the oxadiazole and chlorophenyl groups, leading to different reactivity and biological activity.

    2-ethoxybenzoyl chloride: This compound is a precursor in the synthesis of the target compound and lacks the heterocyclic rings, making it less complex and with different applications.

Properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H20ClN5O2S/c1-3-27-20(14-9-11-15(22)12-10-14)24-25-21(27)30-13-18-23-19(26-29-18)16-7-5-6-8-17(16)28-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

GURCBNSLDGSTMQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3OCC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.